5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol
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Overview
Description
5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyethyl group, a methylamino group, and a diphenylpentynol backbone.
Preparation Methods
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyethyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols or amines .
Scientific Research Applications
5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The diphenylpentynol backbone provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-hydroxyethylaminophenol: Shares the hydroxyethyl and amino groups but differs in the overall structure.
5-[(2-Hydroxyethyl)amino]-2-methylphenol: Similar functional groups but a different arrangement of the phenyl rings.
Uniqueness
5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol is unique due to its specific combination of functional groups and the diphenylpentynol backbone.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-[2-hydroxyethyl(methyl)amino]-1,1-diphenylpent-3-yn-1-ol |
InChI |
InChI=1S/C20H23NO2/c1-21(16-17-22)15-9-8-14-20(23,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,22-23H,14-17H2,1H3 |
InChI Key |
PBFHUYOPSYOOOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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